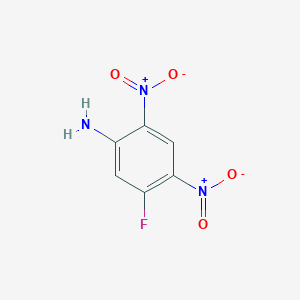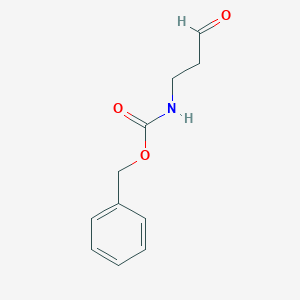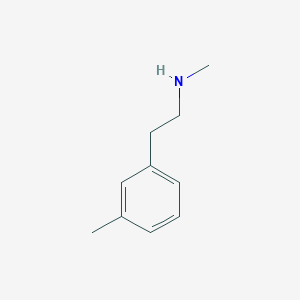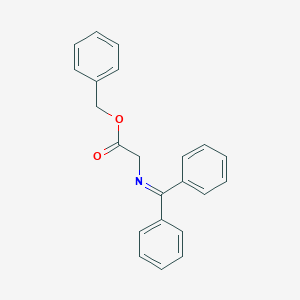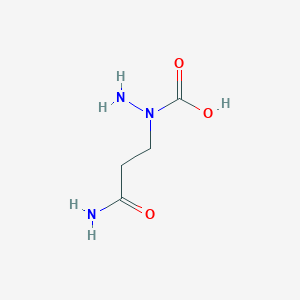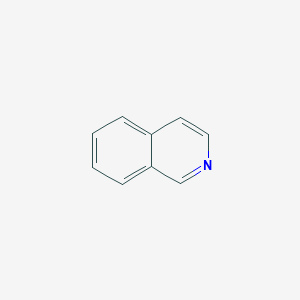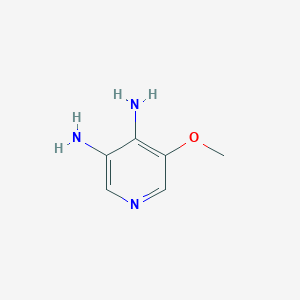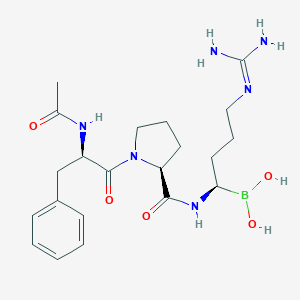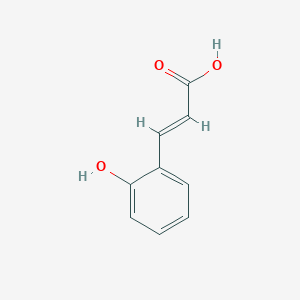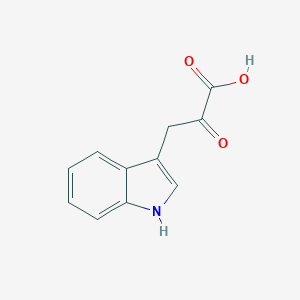
Indole-3-pyruvic acid
Vue d'ensemble
Description
Indole-3-pyruvic acid is an endogenous metabolite of tryptophan and an intermediate in the biosynthesis of the major auxin hormone, indole-3-acetic acid (IAA), in plants . It can activate the aryl hydrocarbon receptor (AhR) in a reporter assay and reduce UVB-induced cytotoxicity and the levels of COX-2 in HaCaT keratinocytes .
Synthesis Analysis
Indole-3-pyruvic acid is involved in the biosynthesis of the auxin phytohormone Indole-3 acetic acid (IAA) which regulates plant growth and development . The key genes, patB and dhaS, are part of the three component enzymes found in the IPyA biosynthetic pathway for IAA synthesis .Molecular Structure Analysis
The molecular formula of Indole-3-pyruvic acid is C11H9NO3 and its molecular weight is 203.19 g/mol . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Indole-3-pyruvic acid is involved in several chemical reactions. For instance, it can be converted into halogenated and oxygenated derivatives through biocatalytic approaches . It also plays a role in bacterial signalling .Physical And Chemical Properties Analysis
Indole-3-pyruvic acid (IPA) and indole-3-acetaldehyde (IAAld) are very unstable compounds and spontaneously convert into indole-3-lactic acid (ILA) and indole-3-ethanol (TOL), respectively .Applications De Recherche Scientifique
Biosynthesis of Auxin in Fungi
IPA is involved in the biosynthesis of auxin, a plant hormone, in various organisms including plants, bacteria, and fungi . In a study on the fungus Neurospora crassa, it was found that IPA is converted to indole-3-acetaldehyde (IAAld) by the enzyme indole-3-pyruvate decarboxylase . This pathway is crucial for the production of indole-3-acetic acid (IAA), a form of auxin .
Role in Plant and Microbe Interactions
The IPA pathway is well-studied in green plants and plant-associated beneficial microbes . The production of IAA via the IPA pathway can influence plant growth and development, and it plays a significant role in the symbiotic relationship between plants and microbes .
Anti-Inflammatory Effects
IPA has been found to have anti-inflammatory effects. A study showed that IPA, as an aryl hydrocarbon receptor (AHR) activator, suppressed experimental colitis in mice . It was found that IPA attenuated the expression of genes encoding Th1 cytokines and enhanced Il-10 gene expression in the colon .
Immunomodulatory Properties
IPA has been shown to promote the differentiation of type 1 regulatory T cells in vitro . It also decreased the frequency of IFN-γ + IL-10 − CD4 + T cells and increased that of IFN-γ − IL-10 + CD4 + T cells in the colon lamina propria in a T cell–mediated colitis model .
Impact on Dendritic Cells
IPA administration was found to attenuate the ability of dendritic cells (DCs) in the mesenteric lymph nodes (MLN) to induce IFN-γ–producing T cells . It also increased the frequency of CD103 + CD11b − DCs and decreased the frequency of CD103 − CD11b + DCs in the MLN .
Synthesis of Chromopyrrolic Acid
IPA can be used as a precursor for the synthesis of chromopyrrolic acid by a heme-containing enzyme . Chromopyrrolic acid is a key intermediate in the biosynthesis of prodigiosin, a tripyrrole red pigment with potential applications in the pharmaceutical industry .
Biginelli-like Scaffold Syntheses
IPA can be used as a reactant in the Biginelli-like scaffold syntheses . The Biginelli reaction is a multi-component reaction that is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are key structures in a variety of natural products and biologically active compounds .
Safety And Hazards
Orientations Futures
Indole-3-pyruvic acid has potential therapeutic applications due to its anti-inflammatory properties . It also has value for flavour and fragrance applications, for example, in the food industry or perfumery . Future research could focus on optimizing its production from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTKLPZEZYGQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042053 | |
| Record name | Indole-3-pyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-3-pyruvic acid | |
CAS RN |
392-12-1 | |
| Record name | Indole-3-pyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indol-3-yl pyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-pyruvic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-pyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-pyruvic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-PYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QM0LT13A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indolepyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biosynthetic pathway of indole-3-acetic acid (IAA) involving indole-3-pyruvic acid (IPyA)?
A1: The indole-3-pyruvic acid (IPyA) pathway is the main route for IAA biosynthesis in higher plants. The pathway involves two key enzymatic steps:
- Transamination: L-tryptophan is converted to IPyA by tryptophan aminotransferases (TAA1/TARs). [ [, , ] ]
- Oxidative Decarboxylation: IPyA is converted to IAA by the YUCCA (YUC) family of flavin-containing monooxygenases. [ [, , ] ]
Q2: Are there alternative pathways for IAA biosynthesis in plants?
A2: Yes, besides the IPyA pathway, plants utilize other routes for IAA biosynthesis:
- Tryptamine Pathway: Involves the decarboxylation of tryptophan to tryptamine, followed by conversion to IAAld and finally IAA. [ [, ] ]
- Indole-3-acetamide (IAM) Pathway: This pathway converts tryptophan to IAM, which is subsequently hydrolyzed to IAA by amidases, such as AMI1. [ [, ] ]
- Indole-3-acetaldoxime (IAOx) Pathway: Specific to Brassicaceae, this pathway involves the conversion of tryptophan to IAOx and ultimately to IAA. [ [] ]
Q3: Does the relative importance of these pathways vary across different organisms?
A3: Yes, the prominence of each pathway can differ among species and even within different tissues of the same plant. For example, studies suggest that the tryptamine pathway is active in pea roots [ [] ], while the IPyA pathway plays a significant role in Arabidopsis thaliana. [ [] ] Furthermore, certain pathways might be favored under specific environmental conditions or developmental stages.
Q4: Can microorganisms also produce IAA via the IPyA pathway?
A4: Yes, the IPyA pathway is not limited to plants. Several bacterial species, including plant-growth-promoting rhizobacteria like Azospirillum, produce IAA through this pathway. [ [, , , ] ] This bacterial IAA production can significantly impact plant growth and development, often in a beneficial manner.
Q5: What are the key intermediates in the IPyA pathway and how are they detected and quantified?
A5: Key intermediates include indole-3-lactic acid (ILA) and indole-3-acetaldehyde (IAAld). These compounds, along with IPyA and IAA itself, can be detected and quantified using techniques like high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS). [ [, , , , ] ] The use of deuterium-labeled standards in these analyses allows for precise quantification of the endogenous compounds. [ [] ]
Q6: How is IPyA metabolized, and what are the potential byproducts?
A6: Aside from its conversion to IAA, IPyA can be enzymatically reduced to indole-3-lactic acid (ILA). [ [, , ] ] Additionally, IPyA can degrade into various compounds, including diindolylmethane derivatives, some of which exhibit Aryl Hydrocarbon Receptor (AHR) agonist activity. [ [] ]
Q7: What is the biological significance of IPyA in plants?
A7: IPyA is a crucial precursor to IAA, the primary auxin in plants. IAA regulates a vast array of plant growth and developmental processes, including:
- Cell division and elongation [ [] ]
- Root initiation and development [ [] ]
- Apical dominance [ [] ]
- Responses to light and gravity [ [] ]
- Flowering [ [] ]
Q8: How does IPyA itself influence plant physiology, independent of its conversion to IAA?
A8: While IPyA's primary role is as an IAA precursor, recent research indicates that it might possess additional biological activities. For instance, IPyA has been shown to act as an AHR agonist, potentially influencing immune responses and inflammation in animal models. [ [, , ] ]
Q9: What are the potential applications of IPyA in agriculture?
A9: Understanding the IPyA pathway offers opportunities to manipulate plant growth and development for agricultural benefit. Potential applications include:
Q10: What are the potential applications of IPyA in medicine?
A10: The AHR agonist activity of IPyA and its metabolites suggests potential therapeutic applications, particularly in conditions where immune modulation is beneficial:
- Inflammatory bowel disease: Studies show that IPyA can suppress colitis in mice, potentially by modulating immune cell populations and cytokine production. [ [] ]
- Autoimmune diseases: IPyA has demonstrated efficacy in alleviating rheumatoid arthritis in rodent models, highlighting its potential as a therapeutic agent. [ [] ]
Q11: What is the molecular formula and weight of IPyA?
A11: The molecular formula of IPyA is C11H9NO3, and its molecular weight is 203.19 g/mol.
Q12: What are the key spectroscopic features of IPyA?
A12: IPyA exhibits characteristic spectroscopic properties:
- UV-Vis Spectroscopy: IPyA shows absorption in the ultraviolet region, typical of indole compounds. [ [] ]
- Infrared Spectroscopy (IR): IR spectroscopy reveals specific vibrational modes, including those associated with the carboxylic acid, ketone, and aromatic ring moieties. [ [] ]
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed structural information, including the chemical environment and connectivity of atoms within the IPyA molecule. [ [] ]
Q13: Does IPyA exhibit tautomerism?
A13: Yes, IPyA exists in both keto and enol tautomeric forms. [ [, ] ] The relative proportions of each tautomer are influenced by factors such as pH and temperature.
Q14: How can these tautomers be distinguished and analyzed?
A14: Ultra high-performance liquid chromatography (UHPLC) can effectively separate the keto and enol tautomers of IPyA. [ [] ] This technique, coupled with spectroscopic methods like NMR, allows for the identification and quantification of each tautomer.
Q15: Is IPyA a stable compound?
A15: IPyA exhibits limited stability and is prone to degradation under certain conditions. Factors affecting its stability include:
- Solvent: IPyA degradation can occur in various solvents, particularly during evaporation. [ [] ]
- Temperature: Elevated temperatures can accelerate IPyA breakdown. [ [] ]
- pH: The stability of IPyA is influenced by pH, with different degradation pathways predominating under acidic or alkaline conditions. [ [] ]
Q16: How can the stability of IPyA be enhanced?
A16: Several strategies can improve the stability of IPyA during extraction, storage, and analysis:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

